Clobetasone

Description

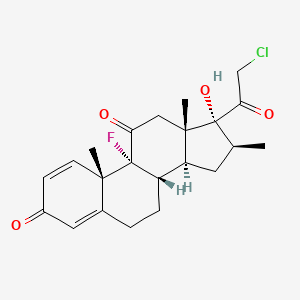

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIFVOHLGBURIG-OZCCCYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601023875 | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-32-0 | |

| Record name | Clobetasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Clobetasone Butyrate from Betamethasone Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing clobetasone butyrate, a potent topical corticosteroid, from betamethasone precursors. The synthesis involves a multi-step process encompassing oxidation, chlorination, and esterification, transforming the readily available betamethasone into the target compound. This document outlines the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound butyrate is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, valued for its anti-inflammatory properties in treating various skin conditions.[1] Its chemical structure is closely related to that of betamethasone, a widely used corticosteroid that serves as a common starting material for the synthesis of other steroid derivatives. The conversion of betamethasone to this compound butyrate necessitates specific chemical modifications to the steroid's core structure, namely the oxidation of the hydroxyl group at the C-11 position, selective chlorination at the C-21 position, and esterification at the C-17 position.

Synthetic Pathway Overview

The synthesis of this compound butyrate from betamethasone can be conceptualized as a three-stage process:

-

Oxidation: The initial step involves the oxidation of the 11β-hydroxyl group of betamethasone to an 11-keto group, yielding 11-dehydrobetamethasone.

-

Chlorination: Subsequently, the 21-hydroxyl group of 11-dehydrobetamethasone is selectively replaced with a chlorine atom to produce 21-chloro-11-dehydrobetamethasone, also known as this compound.

-

Esterification: The final step is the esterification of the 17α-hydroxyl group of this compound with butyric anhydride to form the desired product, this compound butyrate.

The overall transformation is depicted in the following workflow diagram:

Experimental Protocols

Step 1: Oxidation of Betamethasone to 11-Dehydrobetamethasone

The oxidation of the 11β-hydroxyl group of betamethasone is a standard transformation in steroid synthesis. This can be achieved using various oxidizing agents. A common and effective method involves the use of chromium-based reagents, such as pyridinium chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone).

General Protocol (Illustrative):

-

Dissolution: Dissolve betamethasone in a suitable organic solvent, such as acetone or dichloromethane.

-

Reaction with Oxidizing Agent: Cool the solution in an ice bath and add the oxidizing agent (e.g., Jones reagent) dropwise with constant stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent, such as isopropanol, to neutralize the excess oxidant.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 11-dehydrobetamethasone.

Step 2: Selective Chlorination of 11-Dehydrobetamethasone

The selective chlorination of the 21-hydroxyl group can be achieved using various chlorinating agents. A method analogous to the synthesis of a clobetasol propionate intermediate from a betamethasone-17-ester involves the use of bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst.

General Protocol (Adapted from related synthesis):

-

Dissolution: Dissolve 11-dehydrobetamethasone in a suitable solvent, such as acetone.

-

Addition of Catalyst and Reagent: Add a catalyst, for example, zinc chloride (ZnCl₂), to the solution, followed by the addition of BTC.

-

Reaction: Heat the reaction mixture to a temperature between 30-50°C and maintain it for 2-5 hours.

-

Monitoring: Monitor the reaction's progress using TLC.

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure. The residue is then subjected to elutriation (washing by suspension and decantation), filtered, and dried to yield this compound.

Step 3: Esterification of this compound to this compound Butyrate

A detailed protocol for the esterification of the 17α-hydroxyl group of this compound is provided in European Patent EP 0072200 A2. This method utilizes butyric anhydride in the presence of strong acids.

Experimental Protocol (from EP 0072200 A2):

-

Reagent Mixture Preparation: In a reaction vessel, mix butyric anhydride (5.28 ml; 32.37 mmoles) and trifluoroacetic acid (2.376 ml; 31.05 mmoles) at 0°C.

-

Addition of Reactants: To this mixture, add methanesulfonic acid (0.200 ml), nitromethane (20.0 ml), and 21-chloro-9α-fluoro-17α-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione (this compound) (4.00 g; 10.23 mmoles).

-

Reaction Conditions: Stir the reaction mixture at 40°C for 3 hours.

-

Precipitation and Isolation: Pour the reaction mixture slowly into ice-cold water. An oily solid will precipitate.

-

Purification: Filter the solid, wash it with water, and then dry it to yield the crude product. Recrystallization from methanol can be performed to obtain an analytical sample.

Quantitative Data

The following table summarizes the key quantitative data for the final esterification step as described in the patent. Data for the initial two steps are illustrative and can vary based on the specific reagents and conditions used.

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Oxidation | Betamethasone | 11-Dehydrobetamethasone | Jones Reagent | Acetone | 0 - RT | 1-3 | ~80-90 | >95 |

| 2. Chlorination | 11-Dehydrobetamethasone | This compound | BTC, ZnCl₂ | Acetone | 30-50 | 2-5 | ~95 | >96 |

| 3. Esterification | This compound | This compound Butyrate | Butyric anhydride, Trifluoroacetic acid, Methanesulfonic acid | Nitromethane | 40 | 3 | Not specified in patent | Analytical sample obtained after recrystallization |

Note: The yields and purities for steps 1 and 2 are typical for such reactions in steroid chemistry and are provided for illustrative purposes. The yield for step 3 was not explicitly stated in the patent, but the procedure leads to the desired product.

Logical Relationships in the Synthesis

The sequence of the synthetic steps is crucial for the successful synthesis of this compound butyrate. The logical flow is dictated by the reactivity of the different functional groups on the betamethasone molecule.

Conclusion

References

The Stereoselective Synthesis of Clobetasone Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone, a potent synthetic corticosteroid, and its esters are widely utilized in dermatology for their significant anti-inflammatory and immunosuppressive properties. The therapeutic efficacy of these compounds is intrinsically linked to their precise stereochemical configuration. This technical guide provides an in-depth exploration of the stereoselective synthesis of this compound esters, with a particular focus on this compound 17-butyrate. The synthesis of these complex molecules presents notable challenges, primarily in achieving selective esterification at the sterically hindered tertiary hydroxyl group at the C17α position while managing other reactive functional groups within the steroid scaffold, including the C11 ketone and the C21 hydroxyl group. This document outlines common synthetic strategies, details key experimental protocols, presents comparative data, and visualizes the underlying chemical pathways and workflows.

This compound's mechanism of action, like other corticosteroids, involves its binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response. Specifically, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α)[1].

Core Synthetic Strategies

The stereoselective synthesis of this compound esters, such as the 17-butyrate, typically commences from a more readily available corticosteroid precursor, most commonly Betamethasone. The key transformations involve the selective esterification of the 17α-hydroxyl group and the oxidation of the 11β-hydroxyl group to a ketone. The order of these steps can vary, leading to different synthetic routes.

A prevalent and effective method for achieving selective esterification at the C17α-position is the orthoester method . This strategy temporarily protects both the 17α- and 21-hydroxyl groups by forming a cyclic orthoester intermediate. Subsequent controlled hydrolysis preferentially cleaves the orthoester to yield the desired 17α-ester, minimizing the formation of the 21-ester and acyl migration byproducts.

Another approach involves the use of protecting groups. The 11β-hydroxyl group can be selectively protected, for example, as a trimethylsilyl ether, to prevent its interference during the subsequent esterification of the 17α-hydroxyl group[2][3].

The synthesis of this compound esters requires the presence of an 11-keto group. This is typically achieved by the oxidation of the 11β-hydroxyl group of a suitable precursor, such as a Betamethasone ester.

Experimental Protocols

The following protocols are representative examples of key steps in the synthesis of this compound esters, derived from analogous syntheses of related corticosteroids.

Protocol 1: Stereoselective Synthesis of Betamethasone 17-Propionate via Cyclic Orthoester Intermediate

This protocol, adapted from the synthesis of a key intermediate for Clobetasol propionate, illustrates the selective 17α-esterification.

Reaction:

Figure 1: Synthesis of Betamethasone 17-Propionate.

Materials:

-

Betamethasone

-

Triethyl orthopropionate

-

p-Toluenesulfonic acid (catalyst)

-

Tetrahydrofuran (THF)

-

Aqueous acid (for hydrolysis)

Procedure:

-

Under a nitrogen atmosphere, dissolve Betamethasone in THF.

-

Add triethyl orthopropionate and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature until the formation of the betamethasone-17,21-propionate cyclic orthoester is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully add a dilute aqueous acid solution to the reaction mixture to induce ring-opening of the cyclic orthoester.

-

Continue stirring until the selective hydrolysis yields Betamethasone 17-propionate.

-

The product is then isolated and purified using standard techniques such as crystallization.

This method is known to significantly reduce the formation of the 21-ester byproduct[4].

Protocol 2: Synthesis of Clobetasol Propionate Intermediate

This protocol outlines a one-pot method for the conversion of Betamethasone 17-propionate to a Clobetasol propionate intermediate, which involves sulfonation and chlorination at the 21-position. A similar strategy could be adapted for butyrate esters.

Reaction:

Figure 2: One-pot synthesis of Clobetasol Propionate.

Materials:

-

Betamethasone 17-propionate

-

Dichloromethane

-

Triethylamine

-

p-Toluenesulfonyl chloride

Procedure:

-

Dissolve Betamethasone 17-propionate in dichloromethane and cool the solution to 0-5 °C.

-

Add triethylamine followed by the dropwise addition of p-toluenesulfonyl chloride, maintaining the temperature between 0-5 °C.

-

Allow the sulfonation reaction to proceed for 2-5 hours.

-

Subsequent treatment with a chloride source (not detailed in this specific protocol but a necessary step for Clobetasol synthesis) would yield the 21-chloro derivative.

-

The final product is isolated through concentration, washing, and drying.

Protocol 3: Oxidation of 11β-Hydroxyl Group

To obtain this compound esters, the 11β-hydroxyl group of the corresponding Betamethasone ester must be oxidized to a ketone. This can be achieved using various oxidizing agents.

Materials:

-

Betamethasone 17-butyrate

-

Pyridinium dichromate (PDC) or other suitable oxidizing agent

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve Betamethasone 17-butyrate in a suitable solvent like dichloromethane.

-

Add the oxidizing agent (e.g., pyridinium dichromate) to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by TLC.

-

Work up the reaction mixture to remove the oxidant and isolate the crude this compound 17-butyrate.

-

Purify the product by chromatography or crystallization.

Quantitative Data Presentation

The yield and stereoselectivity of the 17α-esterification are critical parameters. The following tables summarize reported yields for the synthesis of related corticosteroid esters, providing a basis for comparison.

Table 1: Comparison of Yields for Selective 17-Esterification of Corticosteroids

| Starting Material | Ester Group | Method | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| Betamethasone | Propionate | Cyclic Orthoester | p-Toluenesulfonic acid | Tetrahydrofuran | High (not specified) | CN113087754A |

| 16α-Methylepihydrocortisone | Propionate (at C21) | Direct Esterification | p-Toluenesulfonic acid | Chloroform | Not specified | [4] |

| 16α-Methylepihydrocortisone | Propionate (at C17) | Direct Esterification | - | - | Not specified | [4] |

| Beclomethasone | Propionate (at C17 & C21) | Selective Hydrolysis | Gluconic acid | Organic Solvent/Water | High (not specified) | [3] |

Table 2: Yields for the Synthesis of Clobetasol Propionate Intermediate

| Starting Material | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Betamethasone 17-carboxylate | ZnCl₂ / BTC | 35 | 3 | 98.2 | 96.9 | [5] |

| Betamethasone 17-carboxylate | AlCl₃ / BTC | 35 | 4 | 98.1 | 95.8 | [5] |

| Betamethasone 17-carboxylate | FeCl₃ / BTC | 30 | 2 | 97.5 | 95.6 | [5] |

(BTC = Bis(trichloromethyl) carbonate)

Mandatory Visualizations

Logical Workflow: Synthesis of this compound 17-Butyrate

The following diagram illustrates a plausible synthetic workflow for this compound 17-butyrate, integrating the key steps discussed.

Figure 3: Proposed synthetic workflow for this compound 17-Butyrate.

Signaling Pathway: Mechanism of Action of this compound

This diagram illustrates the intracellular signaling pathway through which this compound exerts its anti-inflammatory effects.

Figure 4: Mechanism of action of this compound.

Conclusion

The stereoselective synthesis of this compound esters is a challenging yet crucial aspect of the production of this potent class of topical corticosteroids. The orthoester method stands out as a robust strategy for achieving the desired 17α-esterification with high selectivity. The subsequent oxidation of the 11β-hydroxyl group is a necessary step to arrive at the this compound scaffold. While direct and comparative data for the synthesis of this compound butyrate remains somewhat elusive in publicly available literature, the principles and protocols outlined in this guide for closely related analogues provide a strong foundation for the development of efficient and stereoselective synthetic routes. Further research focusing on optimizing reaction conditions and exploring novel catalytic systems will continue to refine the synthesis of these important therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104558082A - Synthetic method of beclomethasone dipropionate - Google Patents [patents.google.com]

- 4. Method for preparing beclomethasone dipropionate product - Eureka | Patsnap [eureka.patsnap.com]

- 5. 17-Heteroaroyl esters of corticosteroids. 2. 11 beta-Hydroxy series - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobetasone's Mechanism of Action on Glucocorticoid Receptors in Keratinocytes: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobetasone butyrate is a synthetic glucocorticoid widely utilized in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is particularly effective in treating inflammatory skin conditions such as eczema and psoriasis.[1][3] The therapeutic efficacy of this compound lies in its intricate interaction with glucocorticoid receptors (GR) within keratinocytes, the primary cell type of the epidermis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on GR in keratinocytes, detailing the signaling pathways, effects on gene expression, and relevant experimental protocols.

Core Mechanism of Action

The mechanism of action of this compound butyrate in keratinocytes is a multi-step process initiated by its passive diffusion across the cell membrane and binding to cytosolic glucocorticoid receptors.[1][2] This binding event triggers a cascade of molecular events culminating in the modulation of gene expression, which ultimately mediates the drug's anti-inflammatory, immunosuppressive, and antiproliferative effects.[4]

Signaling Pathway

The signaling pathway of this compound in keratinocytes can be summarized as follows:

-

Ligand Binding: this compound butyrate, being lipophilic, readily penetrates the keratinocyte cell membrane and binds to the ligand-binding domain of the glucocorticoid receptor in the cytoplasm.[2]

-

Receptor Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociating from a complex of heat shock proteins (HSPs). This unmasking of the nuclear localization signal allows the activated this compound-GR complex to translocate into the nucleus.[2]

-

Gene Regulation: Inside the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][4] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.

-

Transactivation: The GR dimer can directly bind to GREs to upregulate the transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This is a major mechanism for the anti-inflammatory effects of glucocorticoids.[5]

-

-

Therapeutic Effects: The modulation of gene expression leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory proteins, resulting in the observed therapeutic effects of this compound.

Quantitative Data

Binding Affinity

| Compound | Assay | Cell Line | Potency (EC50) | Note |

| LEO 134310 (non-steroidal GR agonist) | Transrepression | HeLa | 1.2 nM | For comparison |

| Betamethasone Valerate | Transrepression | HeLa | 0.57 nM | For comparison |

| Clobetasol Propionate | Transrepression & Transactivation | HeLa | Sub-to-low nM | For comparison |

Table 1: Comparative potencies of glucocorticoid receptor agonists. Data from[5].

Gene Expression Changes

This compound treatment leads to significant changes in the expression of numerous genes in keratinocytes. While a comprehensive, quantitative dataset for this compound butyrate is not available, studies on other glucocorticoids like dexamethasone in dermal fibroblasts and clobetasol propionate in whole skin provide a representative profile of the types of genes regulated. These include genes involved in inflammation, cell adhesion, and epidermal differentiation. A study on clobetasol propionate-treated human skin identified 3,524 differentially expressed genes.[6]

The following table presents a curated list of genes known to be regulated by glucocorticoids in skin cells, with representative fold changes from a study using dexamethasone in human dermal fibroblasts.[7]

| Gene Symbol | Gene Name | Function | Fold Change (Dexamethasone vs. Vehicle) |

| FKBP5 | FK506 Binding Protein 5 | GR chaperone, feedback inhibitor | ↑ (Significant upregulation) |

| DUSP1 | Dual Specificity Phosphatase 1 | Inhibits MAPK signaling | ↑ (Significant upregulation) |

| GILZ | Glucocorticoid-Induced Leucine Zipper | Anti-inflammatory, inhibits NF-κB | ↑ (Significant upregulation) |

| IL1R2 | Interleukin 1 Receptor Type 2 | Decoy receptor for IL-1 | ↑ (Significant upregulation) |

| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix component | ↓ (Significant downregulation) |

Table 2: Representative glucocorticoid-regulated genes in skin fibroblasts. Data from[7]. Note: The direction of change is expected to be similar in keratinocytes treated with this compound, although the magnitude may differ.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound, such as this compound butyrate, to the glucocorticoid receptor.

Methodology:

-

Reagent Preparation:

-

Thaw human recombinant glucocorticoid receptor (GR) on ice.

-

Prepare a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) to the desired concentration in assay buffer.

-

Prepare a stock solution of this compound butyrate in a suitable solvent (e.g., DMSO).

-

-

Serial Dilution:

-

Perform serial dilutions of the this compound butyrate stock solution in assay buffer to create a range of concentrations.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound butyrate to the wells of a microplate.

-

Include control wells with vehicle only (no competitor) and a known GR ligand as a positive control.

-

-

Reaction:

-

Add the fluorescent glucocorticoid ligand to all wells.

-

Add the glucocorticoid receptor to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound butyrate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound butyrate that inhibits 50% of the fluorescent ligand binding.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of mRNA levels of target genes in keratinocytes treated with this compound butyrate.

Methodology:

-

Cell Culture and Treatment:

-

Culture human keratinocytes in appropriate media.

-

Treat the cells with various concentrations of this compound butyrate or vehicle control for a specified duration (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., FKBP5, GILZ) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression and comparing the treated samples to the vehicle control.

-

Primer Sequences for Representative Glucocorticoid Target Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| NR3C1 (GR) | GGAATAGGTGCCAAGGATCTGG | GCTTACATCTGGTCTCATGCTGG |

| FKBP5 | TGGGAAGAGCACGGAGAG | TCCAGAGACTCACCATCCCA |

| GILZ | AACTCAGCAGCTTTTCTTCGT | AACCAAGGAATTGGGTCACAT |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Table 3: Example primer sequences for qPCR. Note: Primer sequences should always be validated for specificity and efficiency.[8][9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol details the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted by keratinocytes into the culture medium following treatment with this compound butyrate.

Methodology:

-

Sample Collection:

-

After treating keratinocytes with this compound butyrate and a pro-inflammatory stimulus (e.g., TNF-α, IL-1β), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6). Incubate and then wash.

-

Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA solution).

-

Add the keratinocyte culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate and then wash.

-

Add a biotinylated detection antibody specific for the cytokine. Incubate and then wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate and then wash.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the keratinocyte supernatants by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound butyrate exerts its therapeutic effects in keratinocytes through a well-defined mechanism involving binding to the glucocorticoid receptor, nuclear translocation, and subsequent modulation of gene expression. This leads to the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory responses. While the general principles of this mechanism are well-understood, further research is needed to delineate the precise quantitative aspects of this compound butyrate's interaction with the GR in keratinocytes and the full spectrum of its impact on the keratinocyte transcriptome. The experimental protocols provided in this guide offer a framework for researchers to investigate these and other aspects of glucocorticoid action in the skin.

References

- 1. What is this compound Butyrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Butyrate? [synapse.patsnap.com]

- 3. This compound butyrate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 5. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. Expanding the repertoire of glucocorticoid receptor target genes by engineering genomic response elements - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Clobetasone on Pro-inflammatory Cytokine Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which clobetasone, a potent topical corticosteroid, exerts its anti-inflammatory effects through the modulation of pro-inflammatory cytokine gene expression. Drawing upon established principles of glucocorticoid action and data from related compounds, this document provides a detailed overview of the signaling pathways, quantitative effects on gene expression, and the experimental protocols used to elucidate these actions.

Introduction: this compound and the Inflammatory Cascade

This compound butyrate is a synthetic glucocorticoid utilized primarily in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is effective in treating a variety of inflammatory skin conditions, including eczema, dermatitis, and psoriasis.[1] At the cellular level, the therapeutic efficacy of this compound is rooted in its ability to suppress the production of key mediators of inflammation, most notably pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression occurs at the level of gene transcription, representing a fundamental mechanism of its action.

The Molecular Mechanism of this compound Action

The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The canonical pathway of this compound action can be summarized as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily penetrates the cell membrane of skin cells, such as keratinocytes. In the cytoplasm, it binds to the GR, which is typically held in an inactive state in a complex with heat shock proteins (HSPs).

-

Receptor Activation and Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates into the nucleus.

-

Modulation of Gene Expression: Once in the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: More central to its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or transrepression, does not necessarily involve direct binding of the GR to DNA but rather protein-protein interactions with these transcription factors or their co-activators. This leads to a potent downregulation of pro-inflammatory cytokine gene expression.

-

The following diagram illustrates this core signaling pathway:

Quantitative Effects on Pro-inflammatory Cytokine Gene Expression

While specific quantitative data for this compound butyrate is limited in publicly available literature, the effects of other potent glucocorticoids, such as dexamethasone and clobetasol propionate, on pro-inflammatory cytokine gene expression in relevant cell types provide a strong indication of its efficacy. The following tables summarize representative data on the downregulation of cytokine mRNA levels following glucocorticoid treatment in in vitro models of skin inflammation.

Table 1: Effect of Dexamethasone on Pro-inflammatory Cytokine mRNA Expression in Human Keratinocytes

| Cytokine | Treatment Conditions | Fold Change in mRNA Expression (relative to stimulated control) | Reference |

| IL-1β | Primary human keratinocytes treated with 100 nM dexamethasone for 3 hours. | >2-fold decrease | [1] |

| IL-6 | Human A549 cells (lung epithelia, as a model for epithelial inflammation) stimulated with IL-1β (1 ng/ml) and treated with 1 µM dexamethasone for 6 hours. | ~90% repression of IL-1β-induced expression |

Note: Data for dexamethasone is presented as a surrogate for this compound due to the availability of specific quantitative results.

Table 2: Effect of Clobetasol Propionate on Inflammatory Gene Expression in a Psoriasis Model

| Gene Set | Treatment Conditions | Outcome | Reference |

| 10 inflammation-related genes | Scalp hair follicles from psoriasis patients treated daily with clobetasol propionate shampoo for 4 weeks. | Significant decrease in the mean fold modulation of these genes, correlating with clinical improvement. | [2] |

Experimental Protocols

To assess the effect of this compound on pro-inflammatory cytokine gene expression, a series of well-established molecular biology techniques are employed. Below are detailed methodologies for a typical in vitro experiment.

Cell Culture and Treatment

-

Cell Line: Human adult low-calcium high-temperature (HaCaT) keratinocytes or primary normal human epidermal keratinocytes (NHEK) are commonly used models for studying skin inflammation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Inflammation: To mimic an inflammatory state, cells are stimulated with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for a specified period (e.g., 24 hours) prior to or concurrently with this compound treatment.

-

This compound Treatment: this compound butyrate is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a defined duration (e.g., 6, 12, or 24 hours). A vehicle control (DMSO alone) is run in parallel.

RNA Extraction and Reverse Transcription

-

Total RNA Isolation: Following treatment, total RNA is extracted from the keratinocytes using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Principle: RT-qPCR is used to quantify the relative abundance of specific mRNA transcripts (e.g., TNF-α, IL-1β, IL-6) in the different treatment groups.

-

Reaction Setup: The qPCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermal Cycling Conditions: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of a housekeeping gene and then expressed as a fold change relative to the control group.

The following diagram outlines the general experimental workflow:

Conclusion

This compound potently suppresses the gene expression of pro-inflammatory cytokines, a key mechanism underlying its therapeutic efficacy in inflammatory skin diseases. This is achieved through the activation of the glucocorticoid receptor and the subsequent transrepression of the NF-κB and AP-1 signaling pathways. Quantitative analysis, primarily through RT-qPCR, confirms a significant reduction in the mRNA levels of cytokines such as TNF-α, IL-1β, and IL-6 in response to glucocorticoid treatment. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of the molecular pharmacology of this compound and the development of novel anti-inflammatory therapeutics.

References

Whitepaper: The Impact of Clobetasone on Epidermal DNA Synthesis and Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clobetasone, a synthetic glucocorticoid, is utilized in dermatology for its anti-inflammatory properties. A critical aspect of its mechanism of action involves the potent inhibition of epidermal DNA synthesis and keratinocyte proliferation. This anti-proliferative effect is fundamental to its therapeutic efficacy in hyperproliferative skin disorders such as psoriasis and eczema. However, this same mechanism is also responsible for potential side effects, most notably skin atrophy. This technical guide provides an in-depth analysis of the molecular pathways influenced by this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing its activity, and visually represents the core mechanisms and workflows.

Glucocorticoid Receptor-Mediated Mechanism of Action

This compound, like other corticosteroids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1][2] Upon binding, the this compound-GR complex undergoes a conformational change, dissociates from chaperone proteins like heat shock protein 90 (hsp90), and translocates to the nucleus.[1][3]

Within the nucleus, the complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1.[2][3] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Transrepression: The this compound-GR complex can interfere with the activity of other transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1).[4] These factors are crucial for the expression of pro-inflammatory cytokines, chemokines, and cell proliferation genes. By inhibiting their function, this compound suppresses both the inflammatory cascade and keratinocyte hyperproliferation.[4]

This modulation of gene expression ultimately leads to the inhibition of DNA synthesis and cell division in epidermal keratinocytes, normalizing cell turnover in hyperproliferative conditions.[3]

Quantitative Impact on Epidermal DNA Synthesis

Studies using animal models have quantified the inhibitory effects of this compound Butyrate on epidermal DNA synthesis, often in comparison to the more potent Clobetasol Propionate. Both agents produce a significant reduction in DNA synthesis, which is a direct measure of their anti-proliferative activity.

Data Presentation: Comparative Effects on DNA Synthesis

The following table summarizes the time-course of activity for this compound Butyrate and Clobetasol Propionate following topical application in an animal model.

| Parameter | This compound Butyrate (0.05%) | Clobetasol Propionate (0.05%) | Reference |

| Onset of Activity | 6 hours | 4.5 hours | [5] |

| Maximum Inhibition | By 24 hours | By 24 hours | [5][6] |

| Duration of Activity | 24 hours | 36 hours | [5][6] |

| Systemic Effect | Not observed | Observed for up to 24 hours | [5][6] |

Data derived from studies on animal models.

These findings highlight that while both compounds are effective inhibitors, Clobetasol Propionate has a significantly earlier onset and a longer duration of action.[5] Furthermore, this compound Butyrate demonstrates a lower potential for systemic absorption and activity compared to Clobetasol Propionate.[5][7][8]

Effects on Epidermal Cell Proliferation and Atrophy

The primary clinical consequence of inhibiting DNA synthesis is the reduction of epidermal cell proliferation. This effect is beneficial in treating hyperproliferative diseases but can lead to epidermal thinning (atrophy) with prolonged use, a well-documented side effect of topical corticosteroids.[1][9]

Data Presentation: Impact on Epidermal Thickness

Studies have measured the reduction in epidermal thickness following the application of potent corticosteroids.

| Agent | Duration of Treatment | Observation | Reference |

| Clobetasol Propionate | 15 days | Significant decrease in epidermal thickness. | [10] |

| Clobetasol Propionate | 16 days (twice daily) | Epidermal thinning of approximately 15%. | [11] |

| This compound Butyrate | Not specified | Caused less epidermal thinning than other potent steroids (excluding hydrocortisone) in an animal model. | [12][13] |

In vivo imaging studies have confirmed that treatment with agents like Clobetasol Propionate leads to a reduced size of granular keratinocytes and an increased epidermal cell density, consistent with a compression of tissue and atrophic changes.[10][14] this compound Butyrate is noted to have a wider margin of safety, with a lower propensity to cause skin thinning compared to more potent corticosteroids.[12][15]

Experimental Protocols

In Vivo Assessment of Epidermal DNA Synthesis (Hairless Mouse Model)

This protocol is a synthesized methodology based on established animal models for evaluating the anti-proliferative effects of topical corticosteroids.[5][7][8]

Objective: To measure the inhibition of epidermal DNA synthesis following topical application of this compound.

Materials:

-

Hairless mice

-

This compound formulation (e.g., 0.05% cream/ointment) and vehicle control

-

[³H]Thymidine (Tritiated Thymidine)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Tissue homogenization equipment

-

Hydroxyapatite slurry

-

Standard laboratory dissection tools

Methodology:

-

Animal Acclimatization: House hairless mice in a controlled environment for at least one week prior to the experiment.

-

Dosing: Divide mice into treatment groups (this compound, vehicle control, untreated control). Apply a precise volume (e.g., 20 µL) of the test substance to a defined area on the dorsal skin.

-

Time Course: Apply treatments at various time points before sacrifice (e.g., 4, 6, 12, 24, 36 hours) to establish a time-course of effect.

-

Radiolabeling: One hour before sacrifice, administer an intraperitoneal injection of [³H]Thymidine to label cells undergoing DNA synthesis.

-

Tissue Harvest: At the designated time point, euthanize the mice and excise the treated and untreated (distal) areas of dorsal skin.

-

Epidermal Separation: Separate the epidermis from the dermis, for example, by heat treatment (e.g., 60°C for 30 seconds) followed by scraping.

-

DNA Isolation:

-

Homogenize the epidermal scrapings in a suitable buffer.

-

Use hydroxyapatite chromatography to rapidly isolate DNA from the tissue homogenate. This method effectively separates radiolabeled DNA from unincorporated [³H]Thymidine.

-

-

Quantification:

-

Elute the DNA from the hydroxyapatite.

-

Add the eluate to scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Express the results as a percentage inhibition of [³H]Thymidine incorporation compared to the vehicle-treated control group.

In Vitro Assessment of Keratinocyte Proliferation (HaCaT Cell Model)

This protocol is a synthesized methodology for assessing the anti-proliferative effects of corticosteroids on a human keratinocyte cell line.[16]

Objective: To measure the dose-dependent effect of this compound on the proliferation and cell cycle of HaCaT keratinocytes.

Materials:

-

HaCaT (immortalized human keratinocyte) cell line

-

Cell culture medium (e.g., DMEM), fetal bovine serum, and antibiotics

-

This compound Butyrate, Clobetasol Propionate, and other corticosteroids for comparison

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Propidium Iodide (PI) and RNase for cell cycle analysis

-

Flow cytometer

-

96-well plates and standard cell culture flasks

Methodology:

-

Cell Culture: Culture HaCaT cells under standard conditions (37°C, 5% CO₂).

-

Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) for proliferation assays or into flasks for cell cycle analysis. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test corticosteroids (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Proliferation Assay (MTT):

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

For cells grown in flasks, harvest by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase and stain with Propidium Iodide (PI), which intercalates with DNA.

-

Analyze the cell suspension using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

-

Data Analysis:

-

For the MTT assay, calculate cell viability as a percentage relative to the vehicle control.

-

For cell cycle analysis, use software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

-

Comparative Summary

This compound Butyrate and Clobetasol Propionate are related compounds, but their structural differences lead to distinct clinical profiles regarding potency and safety.

Conclusion

This compound effectively downregulates epidermal DNA synthesis and cell proliferation through its action on the glucocorticoid receptor, leading to the transcriptional repression of genes involved in cell cycle progression. This anti-proliferative capacity is central to its therapeutic role in dermatology. Quantitative studies demonstrate a clear, time-dependent inhibition of DNA synthesis. While this effect is crucial for its efficacy, it is mechanistically linked to the potential for epidermal atrophy, a key consideration in determining the duration and potency of therapy. This compound Butyrate, in particular, offers effective anti-proliferative activity with a more favorable safety profile regarding skin thinning and systemic effects when compared to super-potent corticosteroids like Clobetasol Propionate. Understanding these mechanisms and having robust protocols for their evaluation is critical for the continued development and optimized clinical use of topical corticosteroids.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Butyrate? [synapse.patsnap.com]

- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 4. The Effect of Glucocorticoid and Mineralocorticoid Receptor Antagonists in the Skin of Aged Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects on epidermal DNA synthesis of the butyrate esters of this compound and clobetasol, and the propionate ester of clobetasol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The effects of topical and systemic glucocorticosteroids on DNA synthesis in different tissues of the hairless mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Skin atrophy induced by initial continuous topical application of clobetasol followed by intermittent application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo characterization of structural changes after topical application of glucocorticoids in healthy human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Clobetasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone butyrate, a moderately potent topical corticosteroid, exerts significant anti-inflammatory and immunosuppressive effects, making it a valuable therapeutic agent for a range of dermatological conditions.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic actions of this compound. It delves into its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects that lead to the modulation of inflammatory and immune responses. Detailed experimental protocols for assessing the anti-inflammatory and immunosuppressive properties of corticosteroids are provided, alongside a summary of available quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to offer a clear and concise understanding of the core concepts.

Core Mechanism of Action

This compound, as a synthetic glucocorticoid, primarily exerts its effects through binding to the intracellular glucocorticoid receptor (GR).[2] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

1.1. Genomic Mechanisms:

The genomic actions of this compound are responsible for the majority of its anti-inflammatory and immunosuppressive effects. These are mediated by the this compound-GR complex translocating to the nucleus and modulating gene expression through two principal mechanisms:

-

Transactivation: The this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, leading to the increased production of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 plays a crucial role in inhibiting phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes.[1] The inhibition of arachidonic acid release subsequently reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Transrepression: The this compound-GR complex can also repress the transcription of pro-inflammatory genes. This is a key mechanism for its anti-inflammatory effects and occurs through the interference of the this compound-GR complex with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] By inhibiting NF-κB, this compound suppresses the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

1.2. Non-Genomic Mechanisms:

While less characterized, this compound is also thought to exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are believed to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes. These rapid actions may contribute to the initial reduction in vasodilation and vascular permeability observed with corticosteroid application.

Signaling Pathways

The anti-inflammatory and immunosuppressive actions of this compound are orchestrated through its influence on key signaling pathways.

2.1. Glucocorticoid Receptor Signaling Pathway:

The canonical GR signaling pathway is central to the action of this compound.

References

- 1. What is the mechanism of this compound Butyrate? [synapse.patsnap.com]

- 2. This compound butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobetasone's Role in Modulating Immune Cell Migration and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasone butyrate, a moderately potent topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties in various dermatological conditions.[1] Its therapeutic efficacy is largely attributed to its ability to modulate the intricate processes of the immune system. This technical guide provides an in-depth examination of the mechanisms by which this compound modulates immune cell migration and function. While extensive research has elucidated the general pathways of corticosteroid action, this guide also explores the potential contributions of the butyrate moiety and details the experimental methodologies used to investigate these effects. A key focus is placed on the impact on T-lymphocytes and macrophages, crucial players in inflammatory responses.[1] This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the molecular underpinnings of this compound's immunomodulatory activity and providing a framework for future investigations.

Introduction

This compound butyrate is a synthetic corticosteroid that has become a cornerstone in the management of inflammatory skin disorders such as eczema and psoriasis.[1] Its primary mechanism of action, like other corticosteroids, involves the modulation of gene expression through interaction with glucocorticoid receptors, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[2] A crucial aspect of its therapeutic effect is the inhibition of immune cell migration to sites of inflammation.[2] This guide delves into the specifics of how this compound influences the function and trafficking of key immune cells. It should be noted that while the general effects of corticosteroids are well-documented, specific quantitative data on the dose-dependent effects of this compound butyrate on immune cell migration are not extensively available in the current literature. Therefore, this guide also incorporates findings on the effects of butyrate, a component of the this compound butyrate molecule, on immune and endothelial cells, with the caveat that these effects may not be fully representative of the intact ester.

General Mechanism of Action

This compound butyrate exerts its effects through a multi-faceted approach involving genomic and non-genomic actions. Upon penetrating the cell membrane, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[2] One of the key outcomes of this genetic modulation is the suppression of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2] Additionally, this compound butyrate promotes the production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] These actions collectively contribute to a reduction in the inflammatory response.

Modulation of Immune Cell Migration and Function

This compound butyrate has been shown to suppress the migration of neutrophils, eosinophils, and other immune cells to the site of inflammation.[2] It also impairs the function of T-lymphocytes and macrophages, which are key drivers of the inflammatory cascade.[1] In a study on coeliac mucosa in organ culture, this compound butyrate was able to overcome the gluten-induced inhibition of the expected decrease in intra-epithelial lymphocyte counts, suggesting a direct effect on lymphocyte trafficking or survival in the tissue.[3]

Effects on T-Lymphocytes

Corticosteroids are known to have a profound impact on T-lymphocyte function. They can suppress delayed-hypersensitivity reactions through direct action on T-cells. While specific quantitative data for this compound butyrate is limited, studies on butyrate, a key component of the molecule, have shown that it can potently inhibit the activation, proliferation, and cytokine production (IFNγ, IL-17) of human gut lamina propria CD4+ T-cells in a concentration-dependent manner.[4] This effect is likely mediated through histone deacetylase (HDAC) inhibition and potentially GPR43 signaling.[4]

Effects on Macrophages

Macrophages are critical in both the initiation and resolution of inflammation. This compound butyrate's impact on these cells contributes significantly to its anti-inflammatory effects. Butyrate has been shown to modulate macrophage polarization and function. It can imprint an antimicrobial program in macrophages, enhancing their bactericidal function without a corresponding increase in inflammatory cytokine production.[5] Furthermore, butyrate can have differential effects on macrophage subsets, suppressing pro-inflammatory cytokine production from M1-like macrophages.[6]

Effects on Endothelial Adhesion

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory response and is mediated by the expression of adhesion molecules on the surface of endothelial cells. Studies on butyrate have demonstrated its ability to inhibit the cytokine-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVEC) in a time and concentration-dependent manner.[7] This suppression of adhesion molecule expression leads to reduced adherence of monocytes and lymphocytes.[7]

Quantitative Data on the Effects of Butyrate on Adhesion Molecule Expression

The following table summarizes the quantitative effects of butyrate on the expression of VCAM-1 and ICAM-1 on endothelial cells. It is important to reiterate that this data is for butyrate and not this compound butyrate directly.

| Cell Type | Stimulant | Butyrate Concentration | Adhesion Molecule | % Inhibition of Expression (mRNA) | Citation |

| HUVEC | TNF-α | 10 mM | VCAM-1 | ~60% | [7] |

| HUVEC | TNF-α | 10 mM | ICAM-1 | ~40% | [7] |

| HUVEC | IL-1 | 10 mM | VCAM-1 | Significant Inhibition (exact % not specified) | [7] |

| HUVEC | IL-1 | 10 mM | ICAM-1 | Significant Inhibition (exact % not specified) | [7] |

Signaling Pathways

Glucocorticoid Receptor Signaling Pathway

The primary signaling pathway for this compound, as a corticosteroid, is through the glucocorticoid receptor. The following diagram illustrates this canonical pathway.

Caption: Canonical signaling pathway of this compound via the glucocorticoid receptor.

Potential Signaling Pathways Modulated by the Butyrate Moiety

The butyrate component of this compound butyrate may also contribute to its anti-inflammatory effects by modulating other signaling pathways, particularly NF-κB and MAPK, which are central to the expression of adhesion molecules and pro-inflammatory cytokines.

References

- 1. What is this compound Butyrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Butyrate? [synapse.patsnap.com]

- 3. The effect of the topical steroid this compound butyrate on coeliac mucosa maintained in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. Butyrate inhibits cytokine-induced VCAM-1 and ICAM-1 expression in cultured endothelial cells: the role of NF-kappaB and PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Clobetasone Efficacy in Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by impaired skin barrier function and an overactive immune response. Topical corticosteroids, such as Clobetasone Butyrate, are a cornerstone of AD treatment due to their potent anti-inflammatory and immunosuppressive properties.[1][2] Evaluating the efficacy of these topical agents requires robust and reproducible in vitro models that can accurately mimic the pathophysiology of dermatitis. This document provides detailed application notes and protocols for utilizing in vitro models, specifically Reconstructed Human Epidermis (RHE), to assess the effectiveness of this compound in mitigating key markers of dermatitis.

This compound Butyrate, a synthetic corticosteroid, functions by binding to cytoplasmic glucocorticoid receptors.[1][3] This complex then translocates to the nucleus, where it modulates the expression of numerous genes. A primary outcome of this is the suppression of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1] Additionally, it promotes the production of anti-inflammatory proteins, such as lipocortin-1, which inhibits the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1]

The in vitro models described herein provide a powerful platform for quantifying the anti-inflammatory and barrier-restoring effects of this compound, offering a reliable and ethical alternative to animal testing for preclinical assessment.[4][5]

Key In Vitro Models and Endpoints

Reconstructed Human Epidermis (RHE) models are three-dimensional tissue cultures that mimic the structure and function of the human epidermis.[2] These models are ideal for studying dermatitis as they possess a functional stratum corneum and exhibit barrier properties. An AD-like phenotype can be induced in these models by treating them with a cocktail of pro-inflammatory cytokines, typically those associated with a T-helper 2 (Th2) immune response, such as IL-4 and IL-13.[6][7][8]

Primary endpoints for assessing this compound efficacy include:

-

Reduction of Pro-inflammatory Cytokines: Measuring the decrease in secreted cytokines like IL-1α, IL-6, and IL-8.

-

Restoration of Skin Barrier Function: Assessed by measuring Transepidermal Water Loss (TEWL).

-

Expression of Key Structural Proteins: Quantifying the levels of essential barrier proteins like Filaggrin (FLG) and Loricrin (LOR).[6][8]

Signaling Pathway of this compound Action

The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway, which ultimately leads to the downregulation of pro-inflammatory gene expression.

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow

The general workflow for assessing the efficacy of this compound involves inducing a dermatitis-like state in an RHE model, followed by treatment and subsequent analysis of key endpoints.

Caption: Experimental workflow for this compound efficacy testing.

Data Presentation

The following tables summarize expected quantitative outcomes from in vitro studies assessing this compound efficacy.

Table 1: Effect of this compound Butyrate on Pro-inflammatory Cytokine Secretion in Inflamed RHE Models

| Treatment Group | IL-1α Reduction (%) | IL-6 Reduction (%) | IL-8 Reduction (%) |

| Vehicle Control | 0 | 0 | 0 |

| This compound Butyrate (0.05%) | 50 - 70 | 60 - 80 | 55 - 75 |

| Positive Control (e.g., Dexamethasone) | 55 - 75 | 65 - 85 | 60 - 80 |

Table 2: Effect of this compound Butyrate on Skin Barrier Function and Protein Expression in Inflamed RHE Models

| Treatment Group | TEWL (g/m²/h) - Change from Inflamed | Filaggrin Expression (Fold Change) | Loricrin Expression (Fold Change) |

| Healthy Control | Baseline | 1.0 | 1.0 |

| Inflamed + Vehicle | Increased | ~0.5[8] | Decreased |

| Inflamed + this compound Butyrate (0.05%) | Partially Restored | Increased towards baseline | Increased towards baseline |

Experimental Protocols

Protocol 1: Induction of Atopic Dermatitis Phenotype in Reconstructed Human Epidermis (RHE)

-

Model Acclimatization: Upon receipt of RHE tissues (e.g., EpiDerm™, SkinEthic™), place them in a 6-well or 12-well plate containing the provided maintenance medium. Incubate overnight at 37°C and 5% CO₂.

-

Preparation of Inflammatory Cocktail: Prepare a stock solution of a pro-inflammatory cytokine cocktail. A commonly used combination is IL-4, IL-13, and TNF-α. For a working solution, dilute the cytokines in the maintenance medium to final concentrations of 10-50 ng/mL each.[9]

-

Induction: Replace the maintenance medium with the medium containing the inflammatory cocktail.

-

Incubation: Culture the RHE tissues for 48-72 hours to induce the dermatitis-like phenotype. This is characterized by increased cytokine secretion and potentially a decrease in barrier function.

Protocol 2: Treatment with this compound Butyrate

-

Preparation of this compound Formulation: Prepare the desired concentration of this compound Butyrate in a suitable vehicle (e.g., cream, ointment base). A typical concentration for in vitro studies is 0.05%.

-

Topical Application: After the induction period, carefully apply a small, standardized amount (e.g., 5-10 µL) of the this compound formulation or vehicle control to the surface of the RHE.

-

Incubation: Return the tissues to the incubator for a 24-48 hour treatment period.

Protocol 3: Quantification of Cytokine Secretion by ELISA

-

Sample Collection: At the end of the treatment period, collect the culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.

-

ELISA Procedure: Use commercially available ELISA kits for human IL-1α, IL-6, and IL-8.

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[10]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]

-

Sample Incubation: Add standards and collected culture medium samples to the wells and incubate for 2 hours at room temperature.[11]

-

Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[10][11]

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked streptavidin (e.g., HRP-streptavidin). Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Allow the color to develop.[12]

-

Stopping the Reaction: Add a stop solution (e.g., H₂SO₄) to terminate the reaction.[12]

-

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Assessment of Transepidermal Water Loss (TEWL)

-

Equipment Setup: Use a TEWL measurement device with an open-chamber probe suitable for in vitro measurements (e.g., VapoMeter).

-

Measurement:

-

Carefully remove the RHE tissue insert from the well.

-

Place the insert on a stable surface.

-

Position the TEWL probe over the center of the tissue surface, ensuring a good seal.

-

Allow the reading to stabilize and record the TEWL value in g/m²/h.

-

Perform measurements before induction (baseline), after induction, and after treatment.

-

Protocol 5: Analysis of Protein Expression by Western Blot

-

Tissue Lysis:

-

Wash the RHE tissue with cold PBS.

-

Mechanically homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-